4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
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Overview
Description
4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyrazolyl-pyrimidinyl moiety, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, such as a β-keto ester, the pyrazole ring can be synthesized through a cyclization reaction with hydrazine.
Pyrimidine Synthesis: The pyrazole derivative can then be reacted with appropriate reagents to form the pyrimidine ring, often involving condensation reactions.
Benzamide Formation: The final step involves coupling the pyrazolyl-pyrimidinyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Dimethylsulfamoyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrimidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, 4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, offering possibilities for the treatment of various diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound might interact with nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-dimethylsulfamoyl)-N-(1H-pyrazol-5-yl)benzamide: Lacks the pyrimidine ring, potentially altering its biological activity.
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide: Lacks the dimethylsulfamoyl group, which may affect its solubility and reactivity.
4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1H-pyrazol-5-yl)benzamide: Lacks the pyrimidine ring, which could influence its pharmacological properties.
Uniqueness
The presence of both the dimethylsulfamoyl group and the pyrazolyl-pyrimidinyl moiety in 4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-5-6-15-12-18(27)23-20(21-15)26-17(11-13(2)24-26)22-19(28)14-7-9-16(10-8-14)31(29,30)25(3)4/h7-12H,5-6H2,1-4H3,(H,22,28)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOKROUYNDJDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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